

3,3-Dimethyl-2-butanol synthesis from pinacolone mechanism

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-butanol

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An In-depth Technical Guide to the Synthesis of **3,3-Dimethyl-2-butanol** from Pinacolone

This technical guide provides a comprehensive overview of the synthesis of **3,3-dimethyl-2-butanol** from pinacolone, tailored for researchers, scientists, and drug development professionals. The core of this synthesis is the reduction of a ketone to a secondary alcohol.

Reaction Overview and Mechanism

The synthesis of **3,3-dimethyl-2-butanol** from pinacolone is achieved through the reduction of the ketone functional group. This transformation is commonly carried out using metal hydride reducing agents. Among the most common laboratory reagents for this purpose are sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).^[1] Sodium borohydride is often preferred due to its milder nature and higher selectivity compared to the more reactive lithium aluminum hydride, which also reacts violently with protic solvents.^[1]

The reaction mechanism proceeds via the nucleophilic addition of a hydride ion (H^-) to the electrophilic carbonyl carbon of pinacolone. This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. The reaction is then quenched with a protic solvent (e.g., water or dilute acid) in a workup step, which protonates the alkoxide to yield the final product, **3,3-dimethyl-2-butanol**.^[1]

Caption: Mechanism of Pinacolone Reduction.

Experimental Protocol: Reduction using Sodium Borohydride

The following protocol is a representative procedure for the reduction of pinacolone using sodium borohydride.

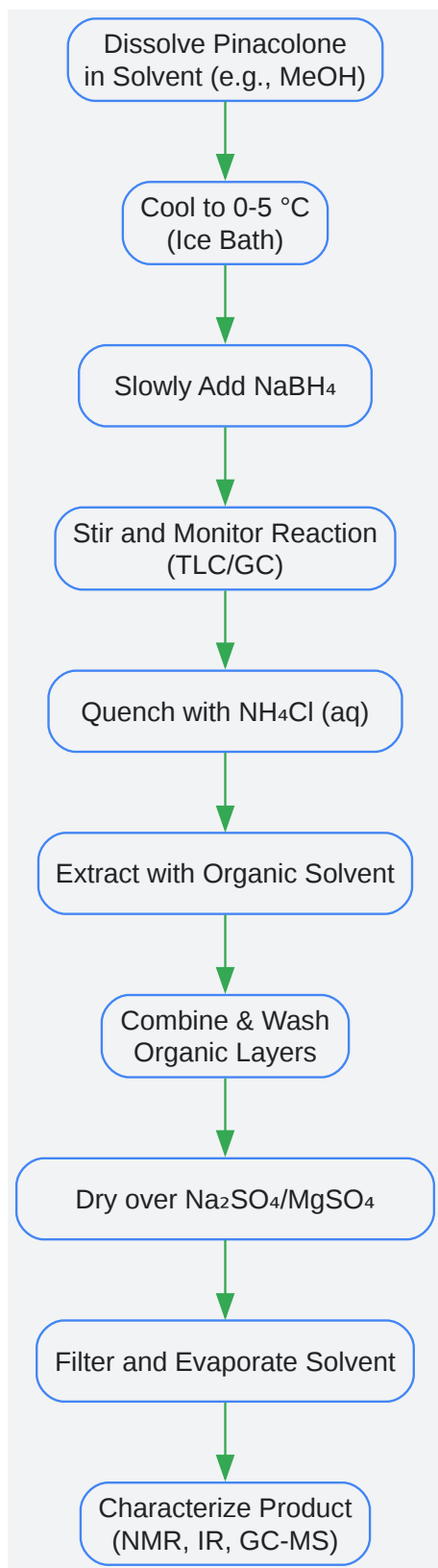
Materials and Equipment:

- Pinacolone (3,3-dimethyl-2-butanone)
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol
- Diethyl ether or Dichloromethane
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (optional, for high purity)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pinacolone in methanol or ethanol. Place the flask in an ice bath to cool the solution to 0-5 °C.

- Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Hydrogen gas evolution may be observed.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for approximately 30 minutes, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
- Workup:
 - Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate esters formed.
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether or dichloromethane (3x).
 - Combine the organic layers.
- Purification:
 - Wash the combined organic extracts with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
 - Remove the solvent using a rotary evaporator.
- Characterization: The resulting crude product, **3,3-dimethyl-2-butanol**, can be analyzed for purity and identity using GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy. If necessary, further purification can be achieved by distillation.



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Caption: Experimental Workflow for Pinacolone Reduction.

Data Presentation

Quantitative data for the reactant and product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Pinacolone (Reactant)	3,3-Dimethyl-2-butanol (Product)
IUPAC Name	3,3-Dimethylbutan-2-one	3,3-Dimethylbutan-2-ol
Synonyms	t-Butyl methyl ketone	Pinacolyl alcohol
CAS Number	75-97-8	464-07-3[2]
Molecular Formula	C ₆ H ₁₂ O[3]	C ₆ H ₁₄ O[2]
Molar Mass	100.16 g/mol [3][4]	102.17 g/mol [2]
Appearance	Colorless liquid[3]	Colorless liquid[2][5]
Boiling Point	103-106 °C[3]	119-121 °C[6]
Melting Point	-52.5 °C[4]	4.8 - 5.6 °C[2][6]
Density	0.801 g/mL at 25 °C[4]	0.812 g/mL at 25 °C[6]
Refractive Index (n ₂₀ /D)	~1.396	1.415[6]
Solubility	Insoluble in water; Soluble in alcohol, ether	Soluble in ethanol, ether; Water solubility: 25 g/L[5]

Table 2: Spectroscopic Data for 3,3-Dimethyl-2-butanol

Spectroscopic Data	Characteristic Signals
^1H NMR (CDCl_3 , 90 MHz)	δ (ppm): 3.43 (quartet, 1H, -CHOH), 1.63 (singlet, 1H, -OH), 1.15 (doublet, 3H, -CH(OH)CH ₃), 0.89 (singlet, 9H, -C(CH ₃) ₃).[2]
^{13}C NMR (CDCl_3 , 25.16 MHz)	δ (ppm): 75.58 (-CHOH), 34.92 (-C(CH ₃) ₃), 25.47 (-C(CH ₃) ₃), 17.89 (-CH(OH)CH ₃).[2]
IR Spectroscopy	Strong, broad absorption around 3200-3600 cm^{-1} (O-H stretch); Strong absorption around 2850-3000 cm^{-1} (C-H stretch); Absorption around 1100 cm^{-1} (C-O stretch).[5]
Mass Spectrometry (GC-MS)	Molecular Ion (M^+): m/z 102. Key fragments can be observed corresponding to the loss of methyl and t-butyl groups.[2][5]

This guide outlines a reliable and straightforward method for the synthesis of **3,3-dimethyl-2-butanol** from pinacolone. The use of sodium borohydride provides an efficient and selective reduction, and the provided protocols and data will aid researchers in the successful execution and characterization of this important chemical transformation.

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